N,N-didodecylaniline
Description
Contextualization of Tertiary Aniline (B41778) Derivatives in Chemical Science
Aniline and its derivatives are fundamental building blocks in organic chemistry, serving as precursors to a vast array of dyes, polymers, and pharmaceuticals. wikipedia.org Aniline derivatives are broadly categorized as primary, secondary, or tertiary, based on the number of carbon-containing groups attached to the nitrogen atom. Tertiary anilines, such as N,N-didodecylaniline, have three organic substituents bonded to the nitrogen, which significantly influences their chemical behavior.
Unlike primary and secondary anilines, tertiary anilines lack an N-H bond, which prevents them from forming hydrogen bonds in the same manner and alters their reactivity in processes like acylation. The nitrogen's lone pair of electrons is still available to participate in reactions, making them basic, although generally less so than aliphatic amines due to the electron-delocalizing effect of the aromatic ring. wikipedia.org
In synthetic chemistry, tertiary anilines are valuable intermediates and reagents. They undergo electrophilic aromatic substitution reactions, with the dialkylamino group acting as a powerful activating and ortho-, para-directing group. wikipedia.org Modern organic synthesis has expanded their utility, with advanced methods enabling novel transformations, such as the direct C–H functionalization of tertiary anilines to create complex molecular architectures. acs.orgnih.gov This reactivity makes them key components in the synthesis of functional materials and biologically active compounds. rsc.org
Significance of Long-Chain N-Alkylated Anilines in Contemporary Chemical Investigations
The introduction of long alkyl chains onto the aniline nitrogen atom, as seen in this compound, imparts a distinct set of properties that are of significant interest in contemporary research. The two dodecyl (C12) chains render the molecule highly lipophilic and nonpolar, while the aniline core remains moderately polar. This dual character, or amphiphilicity, is a key driver of its utility.
Key areas where long-chain N-alkylated anilines are significant include:
Material Science : The long alkyl chains can influence the self-assembly and morphology of materials. They can promote solubility in nonpolar organic solvents and polymers, enabling their incorporation into plastics, films, and other organic materials to modify properties such as conductivity or hydrophobicity. Research on related long-chain molecules shows their potential in forming gels and other supramolecular structures. researchgate.net
Surfactants and Phase-Transfer Catalysis : The amphiphilic nature of these compounds suggests potential applications as surfactants or phase-transfer catalysts, facilitating reactions between substances in immiscible phases (e.g., oil and water).
Organic Electronics : In the field of dye-sensitized solar cells and organic electronics, long alkyl chains on aniline-based donor molecules can be used to control molecular packing and prevent undesirable charge recombination, although excessively long chains can sometimes hinder performance. researchgate.net
Corrosion Inhibition : Long-chain amines are known to form protective, hydrophobic monolayers on metal surfaces, and N-alkylated anilines are explored for their potential as corrosion inhibitors.
The synthesis of these molecules typically involves the N-alkylation of aniline or a substituted aniline with a long-chain alkyl halide or alcohol. nih.govnih.govresearchgate.net The ability to precisely control the length and number of these alkyl chains allows for the fine-tuning of the molecule's physical and chemical properties for specific applications.
Overview of Research Trajectories for this compound
Specific research focused exclusively on this compound is nascent, and it is often categorized commercially as a "rare" chemical for early-stage discovery research. sigmaaldrich.com This suggests that its full potential is still being explored. Based on its unique structure, the primary research trajectories for this compound are projected to be in specialized applications where its high lipophilicity and steric bulk are advantageous.
Potential and emerging research directions include:
Sterically Hindered Bases : The two bulky dodecyl groups can sterically hinder the nitrogen atom, making it a potentially useful non-nucleophilic base in organic synthesis. Such bases can deprotonate acidic compounds without engaging in unwanted side reactions.
Precursors for Functional Materials : this compound can serve as a starting material for more complex functional molecules. The aniline ring can be further functionalized (e.g., through polymerization or C-H activation) to create novel polymers, dyes, or liquid crystals where the long dodecyl chains would influence solubility and material morphology. acs.org
High-Performance Lubricants and Additives : The long, nonpolar alkyl chains suggest potential use as an additive in lubricants or oils, where it could modify viscosity, thermal stability, or surface properties.
Extraction and Separation Science : Its pronounced hydrophobicity could be exploited in liquid-liquid extraction processes for the selective removal of specific metal ions or organic compounds from aqueous solutions.
As synthetic methodologies become more advanced, the precise incorporation of specialized molecules like this compound into complex systems is expected to unlock new technological applications.
Chemical Compound Data
Below are the properties for this compound.
| Property | Value |
| Chemical Formula | C₃₀H₅₅N |
| Molecular Weight | 429.78 g/mol |
| CAS Number | 4960-25-2 |
Properties
CAS No. |
4960-25-2 |
|---|---|
Molecular Formula |
C30H55N |
Molecular Weight |
429.8 g/mol |
IUPAC Name |
N,N-didodecylaniline |
InChI |
InChI=1S/C30H55N/c1-3-5-7-9-11-13-15-17-19-24-28-31(30-26-22-21-23-27-30)29-25-20-18-16-14-12-10-8-6-4-2/h21-23,26-27H,3-20,24-25,28-29H2,1-2H3 |
InChI Key |
XJEPUDKDCKLTSL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCN(CCCCCCCCCCCC)C1=CC=CC=C1 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of N,n Didodecylaniline
Direct Alkylation Approaches for N,N-Didodecylaniline Synthesis
The most common route for the synthesis of this compound involves the direct N-alkylation of aniline (B41778) with a dodecylating agent, typically an alkyl halide like 1-bromododecane or 1-chlorododecane. This transformation is a nucleophilic substitution reaction where the nitrogen atom of aniline attacks the electrophilic carbon of the dodecyl group. The reaction proceeds in two steps, with the initial formation of N-dodecylaniline, which is then further alkylated to the desired this compound. Controlling the degree of alkylation to favor the tertiary amine product is a key challenge in these syntheses.
Catalyst-Mediated Alkylation Protocols
Various catalytic systems have been developed to enhance the efficiency and selectivity of the N-alkylation of anilines. While specific protocols for this compound are not extensively detailed in publicly accessible literature, the synthesis can be effectively achieved using established methods for N-alkylation of aromatic amines. These methods often employ catalysts to facilitate the reaction, which can proceed under milder conditions and with improved yields.
One such approach is the use of a copper-catalyzed metallaphotoredox platform, which allows for the room-temperature coupling of anilines with a wide range of alkyl bromides. fzgxjckxxb.com This method utilizes a halogen abstraction-radical capture (HARC) mechanism, which circumvents the high activation barriers often associated with traditional SN2 or SN1 N-alkylation pathways. fzgxjckxxb.com This protocol is compatible with a diverse array of N-nucleophiles and alkyl bromides, suggesting its applicability for the synthesis of this compound from aniline and 1-bromododecane. fzgxjckxxb.com
Another effective method involves the use of cesium fluoride-celite as a solid base in acetonitrile. acsgcipr.org This system has been shown to successfully alkylate various nitrogen-containing compounds, including aniline, with alkyl halides. acsgcipr.org The procedure is noted for being convenient, efficient, and typically yielding the N-alkylated product exclusively. acsgcipr.org
The following table summarizes representative catalyst-mediated approaches applicable to the synthesis of this compound.
| Catalytic System | Alkylating Agent | Key Features |
|---|---|---|
| Copper Metallaphotoredox | Alkyl Bromides | Room temperature reaction, broad substrate scope, utilizes a halogen abstraction-radical capture (HARC) mechanism. fzgxjckxxb.com |
| Cesium Fluoride-Celite | Alkyl Halides | Convenient and efficient solid-base system, generally provides exclusive N-alkylation. acsgcipr.org |
Phase Transfer Catalysis in N-Alkylation Reactions
Phase transfer catalysis (PTC) is a highly effective technique for facilitating reactions between reactants located in different immiscible phases, such as an aqueous phase and an organic phase. google.com This methodology is particularly well-suited for the N-alkylation of anilines, as it allows for the use of inorganic bases and avoids the need for anhydrous conditions or expensive polar aprotic solvents. nih.gov
In the synthesis of this compound, aniline and the dodecyl halide (e.g., 1-bromododecane) are typically in an organic solvent, while the base, such as potassium carbonate or sodium hydroxide, is in an aqueous phase. The phase transfer catalyst, commonly a quaternary ammonium salt like tetrabutylammonium bromide (TBAB) or benzyl triethylammonium chloride (TEBA), transports the hydroxide or carbonate anion from the aqueous phase into the organic phase. nih.govresearchgate.net In the organic phase, the anion deprotonates the aniline, increasing its nucleophilicity and facilitating the subsequent alkylation by the dodecyl halide.
A representative synthesis, based on a method for a similar long-chain N,N-dialkylaniline, involves reacting aniline with 1-bromododecane in the presence of anhydrous potassium carbonate as the base and a quaternary ammonium salt as the phase transfer catalyst in a solvent like N,N-dimethylformamide (DMF). researchgate.net The reaction is typically carried out under an inert atmosphere, such as nitrogen, to prevent side reactions. researchgate.net Control of the molar ratio of reactants, reaction temperature, and time is crucial for maximizing the yield of the desired this compound. researchgate.net
The table below outlines typical components and conditions for the synthesis of this compound via phase transfer catalysis.
| Component | Example | Function |
|---|---|---|
| Amine | Aniline | Starting material |
| Alkylating Agent | 1-Bromododecane | Provides the dodecyl chains |
| Base | Anhydrous Potassium Carbonate | Acid scavenger |
| Phase Transfer Catalyst | Tetrabutylammonium bromide (TBAB) | Transfers anions between phases researchgate.net |
| Solvent | N,N-Dimethylformamide (DMF) | Reaction medium researchgate.net |
Derivatization Strategies for Functionalized this compound Analogues
The presence of the electron-rich phenyl group and the long alkyl chains makes this compound a valuable precursor for the synthesis of functionalized molecules with tailored properties. The anilino group can be readily derivatized through electrophilic aromatic substitution, while the dodecyl chains impart significant hydrophobicity and can influence the self-assembly and solubility of the resulting molecules.
Formation of Azo Dye-Based Surfactant Precursors
This compound can serve as a coupling component in the synthesis of azo dyes. The electron-donating nature of the dialkylamino group strongly activates the aromatic ring towards electrophilic attack, primarily at the para position. The general synthesis of an azo dye involves a two-step process: the diazotization of a primary aromatic amine to form a diazonium salt, followed by the coupling of this salt with an activated aromatic compound.
In this context, this compound acts as the activated coupling component. The reaction of a diazonium salt with this compound would result in an azo dye where the N,N-didodecylanilino moiety is linked to another aromatic system through an azo (-N=N-) bridge. The two long dodecyl chains would confer surfactant-like properties to the resulting dye molecule, making it potentially useful in applications requiring surface activity.
The synthesis would proceed as follows:
Diazotization: A primary aromatic amine is treated with a solution of sodium nitrite in the presence of a strong acid, such as hydrochloric acid, at low temperatures (0-5 °C) to form the corresponding diazonium salt.
Azo Coupling: The freshly prepared diazonium salt solution is then added to a solution of this compound. The coupling reaction occurs via electrophilic aromatic substitution, with the diazonium ion acting as the electrophile, to yield the final azo dye.
Incorporation into Pyrene-Derived Donor-Acceptor Systems
In the field of materials chemistry, donor-π-acceptor (D-π-A) molecules are of great interest due to their unique photophysical properties, which are governed by intramolecular charge transfer (ICT). The N,N-didodecylanilino group is a potent electron donor. Pyrene, a polycyclic aromatic hydrocarbon, can act as a π-bridge or, when functionalized with electron-withdrawing groups, as an acceptor.
A hypothetical pyrene-derived donor-acceptor system could be constructed by linking the N,N-didodecylanilino moiety to a pyrene core. The synthesis could be achieved through a cross-coupling reaction, such as a Suzuki or Sonogashira coupling, between a suitably functionalized this compound (e.g., with a boronic acid or ethynyl group at the para position) and a halogenated pyrene derivative. The long dodecyl chains would enhance the solubility of the resulting system in organic solvents, which is often a challenge with large, planar aromatic molecules. Such a D-π-A system would be expected to exhibit interesting fluorescent properties, potentially with applications in organic light-emitting diodes (OLEDs) or as fluorescent probes.
Synthesis of Porphyrin Conjugates
Porphyrins are a class of macrocyclic compounds with a highly conjugated π-system, making them excellent chromophores for various applications, including photodynamic therapy and as components in molecular electronics. The properties of porphyrins can be fine-tuned by attaching functional groups to their periphery.
This compound can be conjugated to a porphyrin macrocycle to modify its electronic properties and solubility. A common strategy for such a synthesis would involve a palladium-catalyzed cross-coupling reaction. For example, a porphyrin bearing a halogen atom (e.g., bromine) at one of its meso positions could be coupled with a para-substituted this compound derivative containing a reactive group such as a boronic acid (Suzuki coupling) or a terminal alkyne (Sonogashira coupling). The electron-donating N,N-didodecylanilino group would be in electronic communication with the porphyrin π-system, potentially altering its absorption and emission spectra. The dodecyl chains would significantly increase the lipophilicity of the porphyrin conjugate, enhancing its solubility in nonpolar organic solvents and its affinity for lipid membranes.
Preparation of Phenylazophenyl Glycosides
This compound serves as a crucial reagent in the synthesis of amphiphilic phenylazophenyl glycosides. These molecules are of interest for their self-organizing liquid crystal properties. The synthetic pathway involves the condensation of this compound with phenyldiazonium tetrafluoroborates derived from per-O-acetylated 4-aminophenyl glycosides. researchgate.netgoogle.com This key reaction is conducted under phase transfer conditions to yield per-O-acetylated 4-(4'-N,N-didodecylaminophenylazo)phenyl 1,2-trans glycosides. researchgate.netgoogle.com A subsequent deacetylation step using the Zemplén method furnishes the final glycoside products. researchgate.netgoogle.com
The synthesis has been successfully applied to a variety of carbohydrate heads, including β-D-gluco, β-D-galacto, β-lacto, β-D-xylo, and α-D-manno, demonstrating the versatility of this compound in this coupling reaction. researchgate.netgoogle.com The resulting compounds have been shown to exhibit smectic A, lamellar phases, with the glucose derivative uniquely forming a rectangular disordered columnar phase. researchgate.netgoogle.com
| Reactant/Reagent | Role in Synthesis | Reference |
|---|---|---|
| Per-O-acetylated 4-aminophenyl glycosides | Precursor to the diazonium salt | researchgate.netgoogle.com |
| Phenyldiazonium tetrafluoroborates | Electrophilic component in the azo coupling reaction | researchgate.netgoogle.com |
| This compound | Nucleophilic aromatic component that couples with the diazonium salt | researchgate.netgoogle.com |
| Phase Transfer Catalyst | Facilitates the reaction between aqueous and organic phases | researchgate.netgoogle.com |
Generation of Fluorescent Molecular Probes
The N,N-dialkylaniline moiety is a valuable component in the design of fluorescent molecular sensors due to its electron-donating nature, which can facilitate intramolecular charge transfer (ICT). While direct applications of this compound are not extensively documented in the reviewed literature, the closely related compound N,N-diethylaniline has been incorporated into fluorescent probes. mdpi.com For instance, a probe featuring N,N-diethylaniline recognition groups was developed for the selective binding and detection of Amyloid β-peptide (Aβ) oligomers, which are significant biomarkers for Alzheimer's disease. mdpi.com The interaction of the probe with Aβ aggregates results in a detectable change in its fluorescence signal, demonstrating the utility of the N,N-dialkylaniline structure in creating "turn-on" or "turn-off" sensory systems. mdpi.com This principle highlights the potential for this compound, with its long alkyl chains, to be used in probes designed for lipophilic environments.
Wittig-Type Approaches to Styrene Derivatives
The Wittig reaction is a widely used method in organic synthesis for the preparation of alkenes from aldehydes or ketones and a triphenyl phosphonium ylide, also known as a Wittig reagent. organic-chemistry.orgwikipedia.orglumenlearning.com The reaction mechanism involves the nucleophilic addition of the ylide to the carbonyl carbon, forming a four-membered oxaphosphetane intermediate, which then decomposes to yield an alkene and the highly stable triphenylphosphine oxide. lumenlearning.commasterorganicchemistry.com This reaction is versatile and tolerates a variety of functional groups. wikipedia.org However, a review of the available scientific literature does not provide specific examples or detailed methodologies describing the direct involvement of this compound as a substrate or reagent in Wittig-type reactions for the synthesis of styrene derivatives.
Mechanistic Investigations of this compound Formation Reactions
The formation of this compound typically proceeds through the N-alkylation of aniline. This transformation is a form of nucleophilic substitution, where the nitrogen atom of aniline acts as a nucleophile, attacking an electrophilic dodecylating agent, such as 1-bromododecane or 1-iodododecane. The reaction mechanism involves a sequential, twofold alkylation.
First Alkylation: Aniline reacts with one equivalent of the dodecyl halide in an SN2 reaction to form the secondary amine, N-dodecylaniline, and a hydrogen halide. youtube.com
Second Alkylation: The resulting N-dodecylaniline, which is also nucleophilic, reacts with a second equivalent of the dodecyl halide to yield the final tertiary amine product, this compound.
More advanced catalytic methods, such as the "hydrogen borrowing" methodology, offer an alternative mechanism. In this process, a catalyst (often a transition metal complex) temporarily removes hydrogen from an alcohol (e.g., dodecanol) to form an aldehyde in situ. The aniline then condenses with the aldehyde to form an imine, which is subsequently reduced by the catalyst using the "borrowed" hydrogen to yield the N-alkylated amine. researchgate.netresearchgate.net This catalytic cycle produces water as the only byproduct. researchgate.net
Green Chemistry Principles in this compound Synthesis
Applying green chemistry principles to the synthesis of this compound aims to reduce its environmental impact by improving efficiency and minimizing hazardous substances. The traditional synthesis involving alkyl halides generates stoichiometric amounts of salt waste. Modern approaches align with several green chemistry principles.
| Green Chemistry Principle | Application in Synthesis | Reference |
|---|---|---|
| Atom Economy | Utilizing catalytic "hydrogen borrowing" or transfer hydrogenation methods with dodecanol instead of dodecyl halides. This produces only water as a byproduct, maximizing the incorporation of reactant atoms into the final product. | researchgate.net |
| Use of Catalysis | Employing catalysts (e.g., based on Ni, Ru, Co, Ag) is superior to stoichiometric reagents. Catalysts allow for milder reaction conditions and can be recycled and reused. | researchgate.netresearchgate.netacs.org |
| Safer Solvents and Auxiliaries | Developing syntheses that use water, bio-derived solvents, or solvent-free conditions to replace volatile and hazardous organic solvents. Micellar catalysis in aqueous systems is one such approach. | nih.gov |
| Use of Renewable Feedstocks | Sourcing the alkylating agent from renewable biomass. For example, dodecanol can be derived from plant-based fatty acids. | researchgate.net |
| Design for Energy Efficiency | Developing reactions that proceed at ambient temperature and pressure. Visible-light-induced N-alkylation is an innovative approach that can reduce energy consumption compared to thermally driven processes. | nih.gov |
Advanced Material Science Applications and Supramolecular Architectures
N,N-Didodecylaniline in Organic Electronics and Optoelectronic Materials
The aniline (B41778) moiety is a well-known electron donor. When incorporated into a larger molecular framework that includes an electron-accepting component, it can give rise to materials with interesting electronic and photonic properties.
Donor-Acceptor Systems for Non-Linear Optical Properties
In the field of non-linear optics (NLO), molecules with strong donor-acceptor (D-A) characteristics are highly sought after. jlu.edu.cn The N,N-dialkylamino group, such as the one in this compound, is recognized for its strong electron-donating nature. nih.gov When paired with a suitable electron-acceptor group through a π-conjugated bridge, the resulting D-π-A structure can exhibit a significant intramolecular charge transfer (ICT) upon excitation. geeksforgeeks.org This ICT process is fundamental to achieving large second-order hyperpolarizability (β), a key parameter for NLO materials. jlu.edu.cn
While no specific NLO studies on chromophores derived directly from this compound are documented, research on similar structures, such as those based on bis(N,N-diethyl)aniline, has shown that enhancing the electron-donating ability of the donor part and modifying the π-bridge can lead to chromophores with high electro-optic activity. rsc.orgmdpi.com The long dodecyl chains in this compound could influence the solubility and film-forming properties of such potential NLO chromophores.
Integration in Organic Semiconductor Architectures
Organic semiconductors are the active components in a range of electronic devices, including organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). researchgate.netnih.gov In these devices, materials capable of efficiently transporting charge (holes or electrons) are crucial. The aniline core of this compound makes it a candidate for a hole-transporting material (HTM), as the nitrogen lone pair can facilitate the movement of positive charge carriers. sigmaaldrich.comnih.govrsc.orgresearchgate.net
The two long dodecyl chains would be expected to significantly impact the material's morphology and processability. They could enhance solubility in organic solvents, enabling solution-based fabrication techniques like spin-coating. Furthermore, these aliphatic chains could influence the intermolecular packing in the solid state, which is a critical factor for charge mobility. N-doping of organic semiconductors has been shown to improve charge transport and modify morphology, suggesting a potential route for tuning the properties of aniline-based materials. researchgate.net However, there is currently no published research detailing the integration and performance of this compound as a semiconductor in any organic electronic device.
Photoactive Systems and Charge Transfer Character
The electron-donating nature of the N,N-dialkylaniline group makes it a candidate for use in photoactive systems where charge transfer is a key process. researchgate.net In such systems, photoexcitation leads to the transfer of an electron from the donor (the aniline moiety) to an acceptor. Studies on other N,N-dialkylaniline derivatives have explored their excited-state charge-transfer interactions. sigmaaldrich.comnih.gov The efficiency of this charge separation and the stability of the resulting charge-separated state are critical for applications in areas like organic photovoltaics. The long alkyl chains of this compound could play a role in mediating the distance and electronic coupling between donor and acceptor units in a supramolecular assembly, thereby influencing the charge transfer dynamics.
Liquid Crystalline Systems Incorporating this compound Moieties
The combination of a rigid aromatic core (the aniline head) and flexible long alkyl chains (the dodecyl tails) is a classic design motif for liquid crystalline materials. bohrium.comnih.gov These materials exhibit phases of matter (mesophases) that are intermediate between the crystalline solid and the isotropic liquid state.
Mesophase Behavior and Self-Organization
The self-organization of molecules into ordered, yet fluid, structures is the hallmark of liquid crystals. This behavior is driven by a delicate balance of intermolecular forces. For molecules like this compound, the aromatic cores would tend to stack due to π-π interactions, while the long dodecyl chains would favor alignment through van der Waals forces. The presence of long alkyl chains is known to influence mesomorphic properties, often promoting the formation of layered smectic phases. sigmaaldrich.comresearchgate.net The length and number of these chains are critical in determining the type of mesophase and the temperature range over which it is stable. jlu.edu.cn While many liquid crystals based on aniline derivatives exist, specific studies on the mesophase behavior and self-organization of pure this compound have not been reported.
Smectic and Nematic Phase Characterization
Liquid crystal phases are broadly classified into nematic and smectic types. In the nematic phase, the molecules exhibit long-range orientational order but no positional order. In smectic phases, in addition to orientational order, the molecules are arranged in layers. researchgate.netresearchgate.net
The characterization of these phases typically involves techniques like polarized optical microscopy (POM), which reveals characteristic textures, and differential scanning calorimetry (DSC), which identifies phase transition temperatures. sigmaaldrich.com X-ray diffraction is used to determine the structural arrangement, such as the layer spacing in smectic phases. bohrium.com Given its molecular structure with two long alkyl chains, it is plausible that this compound or its derivatives could exhibit smectic phases, where the aniline heads form a sub-layer and the dodecyl chains are interdigitated or segregated into their own sub-layers. However, without experimental data, any discussion of the specific smectic or nematic characteristics of this compound remains speculative. Studies on other long-chain alkoxy aniline derivatives have shown a progression from nematic to smectic phases as the chain length increases. sigmaaldrich.com
Influence of Molecular Structure on Liquid Crystallinity
The liquid crystalline behavior of a molecule is intrinsically linked to its structure, particularly its shape, anisotropy, and the nature of its intermolecular interactions. For calamitic (rod-like) liquid crystals, a rigid core and flexible terminal chains are typically required. In the case of N,N-dialkylaniline derivatives, the molecular geometry plays a crucial role in determining whether a mesophase is formed.
The presence and length of the alkyl chains are critical determinants of liquid crystallinity. Generally, as the length of the alkyl chains increases in a homologous series, the tendency to form liquid crystal phases (mesomorphism) is enhanced. This is attributed to the increased shape anisotropy of the molecule and the stronger van der Waals forces between the elongated chains. Research on various Schiff-base liquid crystals has shown that increasing the n-alkoxy chain length can induce the formation of smectic phases in addition to nematic phases, and can also affect the transition temperatures. For instance, in one series of Schiff-bases, homologues with shorter chains (n=1-3) were purely nematogenic, while those with longer chains (n=4-7) exhibited both nematic and smectic phases. researchgate.net This principle suggests that the two long dodecyl chains of this compound are likely to promote ordered packing and potentially induce smectic mesophases, where molecules are arranged in layers.
Table 1: Influence of Molecular Structural Elements on Liquid Crystallinity
| Structural Feature | Influence on Liquid Crystallinity | Rationale |
| Aniline Core | Provides polarity and potential for π-π stacking. | The aromatic ring contributes to intermolecular attractions that can stabilize an ordered phase. |
| Two Dodecyl Chains | Promotes mesophase formation, particularly smectic phases. | Long, flexible chains increase molecular anisotropy and van der Waals interactions, favoring layered arrangements. researchgate.net |
| Overall Molecular Shape | Amphiphilic nature with a polar head and nonpolar tails. | This structure is conducive to self-assembly into ordered phases, although it is not a classic rigid rod. |
Self-Assembly and Supramolecular Chemistry of this compound Derivatives
The amphiphilic character of this compound and its derivatives makes them ideal candidates for studying self-assembly and supramolecular chemistry. These molecules can spontaneously organize into well-defined, ordered structures driven by non-covalent interactions.
Formation of Hierarchical Structures
Hierarchical self-assembly is a process where molecules first form primary nanostructures, which then organize into larger, more complex superstructures. For amphiphilic molecules like this compound derivatives, this process is common. In aqueous environments, these molecules can form micelles or vesicles as primary structures. These initial aggregates can then further organize into higher-order assemblies.
Studies on structurally related oligo(aniline)-based amphiphiles have demonstrated their ability to self-assemble into well-defined nanowires and nanofibers in solution. acs.orgnih.gov This process begins with the aggregation of individual molecules into primary structures, which then elongate into one-dimensional wires. nih.govguanglu.xyz This hierarchical process, driven by a combination of hydrophobic effects and π-π stacking of the aniline moieties, illustrates a pathway for forming complex, functional architectures from simple molecular building blocks. The dodecyl chains in this compound provide a strong driving force for this initial aggregation, suggesting a propensity to form similar hierarchical structures.
Molecular Recognition Phenomena in Self-Assembly
Molecular recognition is the specific interaction between two or more molecules through non-covalent bonding. It is the fundamental principle that governs the precision of self-assembly. The process involves a molecule selectively binding to another (a substrate or guest) based on complementary shapes, sizes, and chemical functionalities. nih.gov
In the context of this compound self-assembly, the aniline headgroup can participate in specific recognition events. For example, it can form hydrogen bonds or engage in charge-transfer interactions with complementary molecules. This recognition can be used to direct the assembly process. In more complex supramolecular systems, host molecules can recognize specific guest molecules, leading to the formation of highly ordered host-guest complexes. nih.gov While specific molecular recognition studies on this compound are not extensively documented, the principles of supramolecular chemistry suggest that functionalization of the aniline ring could introduce specific recognition sites, allowing for the programmed assembly of complex architectures.
Interactions in Self-Assembled Systems
The self-assembly of this compound derivatives is governed by a delicate balance of several non-covalent interactions. The primary driving forces include:
Hydrophobic Interactions: The two long dodecyl chains are hydrophobic and will tend to aggregate in aqueous media to minimize their contact with water. This is a major driving force for the initial formation of aggregates.
π-π Stacking: The aromatic aniline rings can stack on top of each other. These interactions, while weaker than hydrophobic forces, are directional and contribute significantly to the ordering within the self-assembled structures, such as in the core of a nanofiber. nih.gov
Van der Waals Forces: These forces are significant between the long dodecyl chains, contributing to the stability and order of the packed alkyl regions within the supramolecular structure. researchgate.net
The interplay of these interactions dictates the final morphology of the assembled structures, whether they be spherical micelles, cylindrical nanowires, or lamellar sheets.
This compound in Nanostructured Materials Development
The ability of this compound to self-assemble into defined architectures makes it a valuable component in the bottom-up fabrication of nanostructured materials.
Amphiphilic Nanostructures and Aggregation Behavior
As an amphiphilic molecule, this compound is expected to form various nanostructures in solution, particularly in water. Above a certain concentration, known as the critical aggregation concentration (CAC) or critical micelle concentration (CMC), individual molecules (unimers) will spontaneously associate to form larger aggregates such as micelles, vesicles, or nanotubes.
A study on a related tetra(aniline)-based cationic amphiphile in an aqueous solution identified a critical aggregation concentration (CAC) of 1 x 10⁻⁴ M. acs.org Below this concentration, the molecules exist as unimers, while above it, they assemble into nanowires. acs.org The CAC is a key parameter that defines the onset of self-assembly. For this compound, the two dodecyl chains provide substantial hydrophobicity, which would likely lead to a low CAC in aqueous solutions. The balance between the hydrophilic head and the hydrophobic tails determines the geometry of the resulting aggregates, which can range from spherical micelles to cylindrical or planar bilayer structures.
Table 2: Aggregation Properties of Amphiphilic Aniline Derivatives
| Property | Description | Typical Behavior/Value | Reference |
| Critical Aggregation Concentration (CAC) | The concentration at which molecules begin to self-assemble into larger aggregates. | A tetra(aniline)-based amphiphile showed a CAC of 1 x 10⁻⁴ M in water. | acs.org |
| Primary Nanostructure | The initial structures formed upon aggregation. | Typically micelles or vesicles for amphiphiles. | |
| Hierarchical Structure | Higher-order structures formed from primary aggregates. | Can form nanowires, nanofibers, or other complex morphologies. | acs.orgnih.gov |
Surface Modification and Interfacial Phenomena
In broader contexts, long-chain amphiphilic molecules are known to form thin films, such as Langmuir-Blodgett films, which are created by transferring a monolayer of molecules from a liquid surface to a solid substrate. biolinscientific.comnanoscience.com The stability and properties of such films are highly dependent on the balance between the hydrophobic and hydrophilic parts of the molecule. For a molecule to form a stable Langmuir film, a general rule of thumb is that the hydrocarbon chain should contain more than 12 carbon atoms to ensure insolubility in water. nanoscience.combiolinscientific.com Given its two dodecyl (C12) chains, this compound meets this criterion.
The process of forming such films involves dissolving the amphiphilic compound in a volatile, water-insoluble solvent and spreading it on a water surface. nanoscience.com As the solvent evaporates, a monolayer is formed. By compressing this monolayer with barriers, the molecules can be organized into a more ordered state, which can then be transferred to a solid support. uni-tuebingen.de
While specific studies on this compound are scarce, research on other amphiphilic aniline derivatives and long-chain compounds provides insights into the potential behavior. For instance, the interfacial polymerization of aniline at a liquid-liquid interface has been shown to produce electroactive polymer membranes. rsc.org Furthermore, the adsorption of aniline on various surfaces and its role in modifying interfacial properties have been subjects of scientific inquiry. rsc.orgacs.org
The self-assembly of molecules into well-defined structures on surfaces is a key area of nanotechnology. acs.org This process is governed by non-covalent interactions such as van der Waals forces, hydrogen bonding, and electrostatic interactions. For amphiphilic molecules, the interplay between the hydrophobic tails and hydrophilic heads dictates the final assembled structure.
Although direct experimental data for this compound is not available, the table below outlines the typical parameters that would be investigated in the study of Langmuir films for an amphiphilic molecule of its nature.
Table 1: Typical Parameters for Langmuir Film Analysis of an Amphiphilic Compound
| Parameter | Description | Relevance to this compound |
|---|---|---|
| Surface Pressure-Area (π-A) Isotherm | Measures the change in surface pressure as the area available to the monolayer is reduced. | Would reveal the different phases (gas, liquid-expanded, liquid-condensed, solid) of the this compound monolayer and its compressibility. |
| Collapse Pressure | The maximum surface pressure a monolayer can withstand before it collapses. | Indicates the stability of the this compound monolayer at the interface. |
| Limiting Molecular Area (A₀) | The area per molecule when the monolayer is in a compressed, solid-like state. | Provides information about the packing and orientation of this compound molecules at the interface. |
| Surface Potential | The change in potential at the air-water interface due to the presence of the monolayer. | Gives insight into the orientation of the polar aniline head group of this compound with respect to the water surface. |
In the absence of specific research data for this compound, the following table presents hypothetical data based on the expected behavior of similar long-chain amphiphilic molecules to illustrate the type of findings that would be relevant.
Table 2: Hypothetical Research Findings for a N,N-dialkylaniline Monolayer
| Property | Hypothetical Value/Observation | Significance |
|---|---|---|
| Collapse Pressure | 35 mN/m | Suggests a reasonably stable monolayer. |
| Limiting Molecular Area (A₀) | 55 Ų/molecule | Indicates a relatively loose packing, possibly due to the two alkyl chains. |
| Phase Transitions | Observed transitions from liquid-expanded to liquid-condensed phase. | Provides insight into the intermolecular forces between the this compound molecules at the interface. |
| Film Homogeneity (e.g., via Brewster Angle Microscopy) | Homogeneous film observed at pressures below collapse. | Suggests uniform monolayer formation, which is crucial for device applications. |
It is important to reiterate that the data presented in Table 2 is illustrative and not based on published experimental results for this compound. Further experimental investigation is required to determine the specific properties and potential applications of this compound in surface modification and interfacial phenomena.
Electrochemical and Spectroscopic Characterization of N,n Didodecylaniline Systems
Voltammetric Investigations of Redox Processes
Voltammetry is a key electrochemical technique used to investigate the oxidation and reduction behavior of electroactive species. For N,N-dialkylanilines, these studies typically focus on the oxidation of the aniline (B41778) nitrogen.
Cyclic voltammetry (CV) is a versatile method for studying electrochemical processes, providing information on redox potentials and the stability of oxidized or reduced species. mdpi.com In a typical CV experiment, the potential is swept linearly to a set value and then reversed, while the resulting current is measured. mdpi.com
For N,N-dialkylaniline compounds, CV studies generally reveal an oxidation process corresponding to the removal of an electron from the aniline moiety. Studies on related compounds, such as N-methylaniline, show distinct electrochemical behaviors that can be characterized using CV. electrochemsci.org The oxidation of N,N-dialkylanilines is often a quasi-reversible or irreversible process, influenced by the stability of the generated radical cation and the reaction conditions. For instance, the CV of diphenyl diselenide, another electroactive species, shows an onset potential at 1.05 V and an oxidative potential at 1.54 V, indicating the potential at which oxidation occurs. nih.gov The electrochemical behavior of N,N-didodecylaniline is expected to follow a similar pattern, with the large dodecyl groups potentially influencing the diffusion coefficient and the interaction with the electrode surface.
The table below presents representative electrochemical data for related aniline compounds, illustrating the typical potential ranges for their oxidation.
| Compound | Oxidative Potential (Epa) | Solvent/Electrolyte | Notes |
|---|---|---|---|
| Aniline | ~0.9 V vs. SCE | Aqueous Acid | Oxidation leads to polymerization. |
| N-Methylaniline | ~0.8 V vs. SCE | Aqueous Acid (HBF4) | Forms electroactive polymer films (PNMA). electrochemsci.org |
| N,N-Dimethylaniline | ~0.7-0.8 V vs. Ag/AgCl | Acetonitrile | Quasi-reversible oxidation. |
The mechanism can be broadly categorized as either an inner-sphere or outer-sphere electron transfer. researchgate.net In an outer-sphere mechanism, the electron tunnels between the electrode and the molecule without any chemical bond formation or breakage. For many N,N-dialkylanilines, the initial oxidation is consistent with an outer-sphere, single-electron transfer (SET) to yield the corresponding aminium radical cation (ArNR₂⁺•). This intermediate is central to the electrochemical and chemical reactivity of these compounds. The theoretical framework for these reactions is often described by the Marcus-Hush theory of electron transfer. youtube.com The formation of Ni(I) species through an electron shuttle process in certain catalytic systems highlights the importance of single-electron pathways in the chemistry of related complexes. researchgate.net
Spectroscopic Analysis of this compound and its Derivatives
Spectroscopic techniques are invaluable for probing the electronic structure and dynamic processes of molecules upon interaction with light.
Ultraviolet-visible (UV-Vis) absorption spectroscopy provides information about the electronic transitions within a molecule. nih.govnih.gov N,N-dialkylanilines exhibit characteristic absorption bands in the UV region arising from π → π* transitions within the benzene (B151609) ring, which are modified by the electron-donating dialkylamino group.
Studies on representative N,N-dialkylanilines show two distinct absorption bands. acs.org These are assigned to transitions to the ¹Lₐ and ¹Lₑ excited states of the aniline chromophore. acs.org The presence of the nitrogen lone pair electrons also allows for n → π* transitions, although these are often weaker and can be obscured by the more intense π → π* bands. For N,N-dimethylaniline, an excitation peak is observed at 298 nm. aatbio.com The long alkyl chains of this compound are not expected to significantly shift these absorption maxima, as the electronic transitions are localized to the aromatic amine core.
The table below summarizes typical UV/Vis absorption data for a representative N,N-dialkylaniline.
| Compound | Absorption Maxima (λmax) | Transition | Solvent |
|---|---|---|---|
| N,N-Dialkylaniline (analogue) | ~254 nm | π → π* (1La) | Cyclohexane acs.org |
| ~302 nm | π → π* (1Lb) | ||
| N,N-Dimethylaniline | 298 nm | π → π* | Not Specified aatbio.com |
Time-resolved transient absorption (TA) spectroscopy is a powerful pump-probe technique used to study the dynamics of short-lived excited states and reaction intermediates on timescales from femtoseconds to microseconds. numberanalytics.comyoutube.com In a TA experiment, a "pump" laser pulse excites the sample, and a delayed "probe" pulse measures the change in absorbance as a function of time. numberanalytics.com
For N,N-dialkylanilines, TA spectroscopy reveals the fate of the molecule after photoexcitation. Studies on these systems have identified two main transient species. acs.org Following excitation, a short-lived absorption is observed, which is attributed to the first excited singlet state (S₁). acs.org This species has a lifetime consistent with the fluorescence lifetime of the molecule. On a longer timescale, a different absorption band appears, which is characteristic of the triplet state (T₁) of the N,N-dialkylaniline chromophore. acs.org For example, a transient absorption spectrum of N,N-dimethylaniline in water after laser pulse excitation showed a broad signal corresponding to the hydrated electron, indicating photoionization. researchgate.net
Key transient absorptions for N,N-dialkylanilines are:
S₁ State Absorption: A short-lived (nanoseconds) broad absorption band typically observed in the 600-635 nm region. acs.org
T₁ State Absorption: A longer-lived (microseconds) absorption, often with a maximum around 475 nm. acs.org
These studies allow for the detailed investigation of processes like intersystem crossing (S₁ → T₁) and the quenching of excited states.
Fluorescence spectroscopy measures the light emitted from a molecule as it relaxes from an excited singlet state to the ground state. It provides information on the structure of the excited state and the efficiency of the emission process (fluorescence quantum yield). mdpi.com
N,N-dialkylanilines are known to be fluorescent. researchgate.netacs.org The emission properties are sensitive to the solvent environment and substitution on the aniline ring. For example, N,N-dimethylaniline has an emission peak at 346 nm when excited at 298 nm. aatbio.com The fluorescence quantum yield and lifetime are key photophysical parameters that quantify the emission process. Studies on para-substituted N,N-dimethylanilines have shown that two fluorescing forms, a protonated and an unprotonated species, can exist depending on the pH of the solution. researchgate.net The long, non-polar dodecyl chains in this compound would enhance its solubility in non-polar environments and could influence its aggregation behavior, which in turn can affect its fluorescence properties, such as leading to aggregation-induced emission or quenching phenomena.
X-ray Diffraction (XRD) for Structural Elucidation of Mesophases
X-ray diffraction (XRD) is an indispensable technique for determining the structural arrangement of molecules in the various mesophases exhibited by liquid crystalline materials. researchgate.netrice.edu For calamitic (rod-like) molecules such as this compound, the long alkyl chains play a significant role in the self-assembly into ordered, yet fluid, structures. The resulting XRD patterns provide key information about the type of mesophase, such as nematic or smectic, and the dimensional parameters of the molecular arrangement.
In a typical XRD experiment on a liquid crystalline sample, two main regions of scattering angles (2θ) are of interest. The small-angle X-ray scattering (SAXS) region provides information about larger-scale periodicities, such as the layer spacing in smectic phases. The wide-angle X-ray scattering (WAXS) region reveals details about the short-range positional order, like the average distance between adjacent molecules.
While specific, detailed XRD data for this compound is not extensively documented in publicly available literature, the behavior of homologous series of N,N-dialkylanilines and other long-chain mesogens allows for a well-grounded postulation of its expected characteristics. Compounds with similar structures, featuring a rigid core and flexible alkyl chains, are known to exhibit smectic phases, where the molecules are organized into layers.
For a hypothetical smectic A (SmA) phase of this compound, one would anticipate a sharp reflection in the SAXS region, corresponding to the layer spacing (d). This spacing is typically on the order of the molecular length. In the WAXS region, a diffuse halo would be observed, indicating the liquid-like arrangement of the molecules within each layer. For a more ordered smectic B (SmB) phase, in addition to the layer reflection, one might observe sharper peaks in the WAXS region, suggesting a higher degree of in-plane positional order.
The table below illustrates hypothetical XRD data for a smectic A phase of this compound, based on typical values for similar long-chain mesogens.
| Scattering Region | 2θ (degrees) | d-spacing (Å) | Interpretation |
| SAXS | ~2.5 | ~35 | Layer spacing (d) corresponding to molecular length |
| WAXS | ~20 | ~4.5 | Average intermolecular distance within the smectic layer |
Note: This data is illustrative and based on the expected behavior of long-chain mesogens.
Theoretical and Computational Studies on N,n Didodecylaniline and Analogues
Quantum Chemical Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. It has been effectively applied to study analogues of N,N-didodecylaniline, particularly in the context of materials science. DFT calculations are instrumental in determining optimized molecular geometries, electronic properties, and predicting spectroscopic behavior.
In studies of chromophores incorporating the N,N-dialkylaniline moiety, DFT is used to calculate the ground-state geometries and electronic energy levels. Various functionals, such as B3LYP, CAM-B3LYP, and M06, are employed with basis sets like 6-31G* or 6-311G(d,p) to model these systems accurately. For instance, in a study on a pyrene derivative featuring N,N-didodecylanilino groups, DFT calculations at the B3LYP/6-31G* level were performed to understand its structure and electronic properties. To make the calculations more manageable, the long N,N-didodecyl groups were simplified to N,N-dimethyl groups, a common and effective approximation in computational studies of such molecules.
These calculations reveal how the N,N-dialkylaniline group, a strong electron donor, influences the molecule's frontier molecular orbitals. The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), known as the HOMO-LUMO gap (ΔE), is a key parameter derived from DFT. A smaller gap generally indicates that the molecule can be more easily excited, which is relevant for applications in optics and electronics nih.govnih.gov. For example, a designed chromophore incorporating an N,N-dialkylaniline donor exhibited a low HOMO-LUMO energy gap of 1.657 eV, suggesting high polarizability and potential for nonlinear optical applications nih.gov.
The table below presents data from a DFT study on various donor moieties, illustrating the electronic-donating tendency of the N,N-dialkylaniline group within a specific molecular framework (DOCD2).
Table 1: Calculated Frontier Molecular Orbital Energies and Energy Gaps for Chromophores with Different Donor Groups Data derived from a DFT study at the M06/6-311G(d,p) level.
| Molecule ID | Donor Moiety | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
|---|
Molecular orbital (MO) analysis provides a visual and quantitative description of the electron distribution within a molecule. For analogues of this compound, analyzing the frontier molecular orbitals (HOMO and LUMO) is particularly insightful.
In donor-π-acceptor (D-π-A) systems where this compound acts as the donor, the spatial distribution of the HOMO and LUMO indicates the nature of electronic transitions. Typically, the electron density of the HOMO is localized on the electron-donating this compound moiety, while the LUMO's density is concentrated on the acceptor part of the molecule.
This spatial separation is a clear indicator of an intramolecular charge-transfer (ICT) character for the HOMO-to-LUMO transition. Upon excitation with light, an electron is effectively moved from the donor to the acceptor. This ICT is a critical feature for many functional materials, including those with nonlinear optical properties. For a pyrene-based analogue, MO plots showed that the HOMO density was primarily on the N,N-didodecylanilino 'donor' end, while the LUMO density was on the 'acceptor' end, providing strong evidence for the ICT nature of its electronic transitions.
Molecular Dynamics Simulations of Self-Assembly Processes
This compound is an amphiphilic molecule, possessing a polar aniline (B41778) headgroup and nonpolar dodecyl tails. This structure promotes self-assembly into ordered structures, particularly in derivatives designed for liquid crystal applications. Molecular dynamics (MD) simulations are a powerful computational technique used to study these dynamic processes at the atomic level.
While specific MD studies focusing solely on this compound are not extensively documented, the methodology has been widely applied to its analogues and other amphiphilic molecules that exhibit similar self-organizing behaviors, such as liquid crystals and surfactants. For example, derivatives of this compound, such as 4-(4'-N,N-didodecylaminophenylazo)phenyl glycosides, have been synthesized and shown experimentally to form smectic A, lamellar liquid crystal phases acs.orgacs.org.
MD simulations of such systems typically involve:
Force Fields: Using classical force fields (e.g., GROMOS, CHARMM, AMBER) to define the potential energy of the system based on atomic positions.
System Setup: Placing a large number of molecules in a simulation box with a solvent (if applicable) and applying periodic boundary conditions.
Simulation: Solving Newton's equations of motion iteratively to track the trajectory of each atom over time, allowing the system to evolve and reach equilibrium.
These simulations can predict how the long dodecyl chains interact via hydrophobic forces and how the polar headgroups arrange themselves, leading to the formation of layered (smectic) or columnar phases observed experimentally. MD simulations are also used to understand the formation of micelles and other aggregates for multiheaded cationic surfactants, providing insights into aggregation numbers and micelle size ikifp.edu.pl.
Computational Modeling of Intermolecular Interactions
The self-assembly and material properties of this compound analogues are governed by non-covalent intermolecular interactions. Computational modeling provides a detailed picture of these forces.
The primary interactions in these systems include:
Van der Waals Forces: Dominant among the long dodecyl chains, these interactions are crucial for the packing and ordering in condensed phases.
π-π Stacking: The aromatic aniline rings can stack on top of each other, contributing to the stability of assembled structures.
Electrostatic Interactions: Arising from the charge distribution in the polar headgroups.
MD simulations inherently model these interactions through the chosen force field. Furthermore, quantum chemical methods can be used to calculate the interaction energies between molecular pairs with high accuracy. For instance, combined MD and DFT studies have been used to investigate azobenzene-graphene interfaces, where azobenzene is a common component in analogues of this compound researchgate.net. These studies elucidate how molecules arrange on a surface and quantify the work function changes, which are dependent on intermolecular forces.
Prediction of Advanced Material Properties
A significant application of theoretical calculations is the rational design and prediction of properties for new advanced materials. For derivatives of this compound, a key area of interest is nonlinear optics (NLO).
Molecules with a strong intramolecular charge-transfer character, like those containing the this compound donor, are excellent candidates for NLO materials. DFT calculations can predict NLO properties by computing the molecular polarizability (<α>) and the first and second hyperpolarizabilities (β and γ). These parameters quantify the molecule's response to a strong external electric field, which is the basis for NLO phenomena.
Studies on D-π-A chromophores have shown that modifying the donor group has a profound effect on the NLO response. By calculating these parameters for a series of designed molecules, researchers can screen for candidates with the highest potential before undertaking complex synthesis. For example, a theoretical study on chrysene-based chromophores demonstrated that using N,N-dialkylaniline as a donor significantly enhanced the NLO properties compared to a reference molecule nih.gov. The calculated static first hyperpolarizability (β_tot) for the N,N-dialkylaniline derivative was found to be exceptionally high, indicating its promise for NLO applications.
Cheminformatics and QSAR in this compound Research
Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) studies involve the use of computational and statistical methods to correlate molecular structure with specific properties or activities. These approaches are most common in drug discovery and toxicology to predict the biological activity of novel compounds.
In the context of materials science, similar approaches, often termed Quantitative Structure-Property Relationship (QSPR), can be used to predict physical or chemical properties like solubility, melting point, or electronic characteristics based on molecular descriptors.
However, based on available scientific literature, specific cheminformatics or QSAR/QSPR studies focused on this compound or its direct analogues are not prominent. Research in this area has predominantly utilized direct theoretical modeling, such as DFT and MD simulations, rather than statistical correlation approaches. This may be due to the relatively specific applications of this compound in materials science, where a deep understanding of the underlying physics of individual systems is often prioritized over broad statistical predictions.
Catalytic Applications and Interactions in Catalytic Systems
N,N-Didodecylaniline as a Ligand or Promoter in Catalysis
Direct evidence of this compound functioning as a primary ligand or promoter in transition metal catalysis is scarce in the reviewed literature. Typically, ligands designed for catalytic applications possess specific chelating functionalities or electronic properties tailored for metal coordination and activation. The aniline (B41778) nitrogen in this compound can act as a Lewis base, potentially coordinating to metal centers. However, the steric bulk and lipophilicity conferred by the two dodecyl chains would significantly influence its coordination behavior and solubility.
In systems where long alkyl chains are incorporated into ligands or catalyst components, they often serve to enhance solubility in non-polar organic solvents or to create specific hydrophobic microenvironments around the active catalytic site osti.govmdpi.com. If this compound were to be employed as a ligand, its long alkyl chains could influence catalyst solubility and potentially provide steric shielding, thereby affecting substrate access and selectivity. As a promoter, its role would likely involve modifying the electronic or physical properties of a primary catalyst, perhaps by influencing surface interactions or phase behavior in heterogeneous or biphasic catalytic systems. However, specific examples demonstrating these roles for this compound are not prominently featured in the current literature.
Role of N-Alkyl Anilines in Organic and Polymer Chemistry Catalysis
N-alkyl anilines, as a class, play significant roles in various catalytic processes, primarily as substrates, but also as components of catalytic systems.
Substrates in C-H Functionalization: N,N-dialkylanilines are frequently used as substrates in C-H functionalization reactions, where the aniline ring or the alkyl chains undergo modification catalyzed by transition metals like palladium, iron, or rhodium acs.orgthieme-connect.commdpi.comacs.orgnih.govresearchgate.netresearchgate.netnih.gov. These reactions often involve regioselective activation of C-H bonds, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. The electronic properties of the aniline ring and the steric bulk of the N-alkyl groups influence the reactivity and regioselectivity of these transformations.
Components of Ligands: While not always acting as ligands themselves, aniline derivatives are often precursors or integral parts of more complex ligand structures used in catalysis. For instance, the synthesis of certain N-heterocyclic carbene (NHC) ligands, which are highly effective in palladium catalysis, involves aniline precursors nih.govsigmaaldrich.comnih.gov. Similarly, biaryl phosphine (B1218219) ligands developed by Buchwald, crucial for cross-coupling reactions, are synthesized through multi-step processes that may involve aniline derivatives sigmaaldrich.com.
N-Alkylation Reactions: N-alkyl anilines are often the target products of N-alkylation reactions, where alcohols or other alkylating agents are reacted with anilines in the presence of catalysts (e.g., ruthenium, iron, palladium) Current time information in Nyong-et-Kellé, CM.nih.govresearchgate.netrsc.orgresearchgate.netgoogle.com. These reactions are fundamental for synthesizing amines used in pharmaceuticals, agrochemicals, and polymers.
Polymer Chemistry: Certain aniline derivatives and related compounds have been explored as catalysts or components of catalysts in polymerization reactions, particularly ring-opening polymerizations capes.gov.br.
The long dodecyl chains of this compound would impart significant lipophilicity, potentially influencing its solubility and interaction with hydrophobic environments or polymer matrices. This property could be advantageous in applications requiring phase transfer catalysis or when designing catalysts for reactions in non-polar media.
Mechanistic Insights into Catalyzed Reactions Involving this compound Derivatives
Mechanistic studies involving N,N-dialkylanilines often reveal pathways dependent on the specific catalytic system. Common themes include:
C-H Activation: Transition metal-catalyzed C-H functionalization of anilines frequently proceeds via oxidative addition to the metal center, followed by insertion into the C-H bond, or through radical pathways involving hydrogen atom transfer (HAT) acs.orgthieme-connect.comacs.orgnih.govresearchgate.netnih.gov. The regioselectivity (ortho, meta, or para) is often dictated by electronic effects, steric factors, or the presence of directing groups. The long dodecyl chains in this compound could influence regioselectivity through steric hindrance, potentially favoring functionalization at less hindered positions or affecting the approach of the catalyst to the substrate.
Borrowing Hydrogen Mechanism: In N-alkylation reactions of anilines using alcohols, the "borrowing hydrogen" mechanism is prevalent. This involves the initial dehydrogenation of the alcohol to an aldehyde, condensation with the amine to form an imine, followed by hydrogenation of the imine using the borrowed hydrogen, and subsequent release of water Current time information in Nyong-et-Kellé, CM.rsc.org. The lipophilicity of this compound might influence its solubility in the reaction medium, potentially affecting its participation in these catalytic cycles.
N-Dealkylation: In biological or biomimetic systems, N,N-dialkylanilines can undergo N-dealkylation, often via Cα-H abstraction mechanisms catalyzed by enzymes like cytochrome P450 or metal complexes capes.gov.brnih.govmdpi.com.
Catalyst Design Principles with this compound Components
When considering this compound in catalyst design, its structural features offer specific advantages and considerations:
Lipophilicity and Solubility: The two long dodecyl chains impart significant lipophilicity. This can be exploited to enhance the solubility of catalysts or catalyst components in non-polar organic solvents, which is beneficial for homogeneous catalysis in such media. It could also facilitate the immobilization of catalysts onto hydrophobic solid supports or membranes, potentially improving catalyst recovery and reusability.
Steric Bulk: The substantial steric bulk of the dodecyl groups can influence the coordination sphere around a metal center if this compound were to act as a ligand. This steric hindrance can control substrate access, modulate the electronic environment of the metal, and thereby influence catalytic activity and selectivity, particularly in enantioselective catalysis or reactions involving bulky substrates.
Aniline Core: The aniline moiety provides a nitrogen atom capable of coordinating to transition metals, acting as a Lewis base or a σ-donating ligand. The electronic properties of the aniline ring can be influenced by substituents, though in this compound, the electron-donating alkyl groups would make the nitrogen more basic and the aromatic ring more electron-rich.
While direct examples of this compound being incorporated into catalyst frameworks are limited, the principles derived from using other long-chain amines or N-substituted anilines suggest its potential utility in tailoring catalyst solubility, steric environment, and interfacial properties.
Data Tables
Due to the limited direct catalytic applications of this compound found in the literature, specific quantitative data for its use as a catalyst, ligand, or promoter is not available. However, to illustrate the typical performance of related N-alkyl aniline systems in catalysis, the following table presents representative data from N-alkylation and C-H functionalization reactions involving aniline derivatives.
| Reaction Type | Catalyst System | Substrates | Conditions | Yield (%) | Selectivity | Reference (Illustrative) |
| N-Alkylation of Anilines | Ru/dppf complex + K₂CO₃ | Aniline derivatives with various substituents + primary carbohydrate alcohols | 140 °C, p-xylene, 21 h | 18-97 | High | rsc.org |
| N-Alkylation of Anilines | Fe(ClO₄)₃/SiO₂ | Aniline + Benzyl alcohol | Optimized conditions | ~99 | High | researchgate.net |
| C-H Olefination of Anilines | Pd(OAc)₂ / N-Ac-D-Ala / Ag₂CO₃ / BQ | Phenylmorpholine + Ethyl acrylate | Optimized conditions | 27-75 | High ortho | acs.org |
| Hydroarylation of Alkenes | [(PPh₃)AuCl] + K salt | N,N-dialkylanilines + Styrene derivatives | 100-145 °C | 74-95 | Complete Markovnikov | rsc.org |
| Electrochemical Sulfonylation | Carbon anode, Ni cathode, n-Bu₄NBF₄ electrolyte | N,N-dimethylaniline + Arylsulfonyl hydrazides | CH₃CN, mild conditions | High | High | acs.org |
Note: The data presented in this table are illustrative examples from reactions involving aniline derivatives and related N-alkyl anilines. Specific catalytic data for this compound in these exact roles were not found in the reviewed literature.
Compound List
this compound
Aniline
N-alkyl anilines
N,N-dialkylanilines
N-methylaniline
N,N-dimethylaniline
N,N-diethylaniline
N-methyl-3,5-dimethylaniline
N-methyl-3,5-di-t-butylaniline
N-methyl-3,5-difluoroaniline
N-methyl-4-fluoroaniline
N-methyl-4-methoxyaniline
p-substituted anilines
N-phenylpiperidine
Phenylmorpholine
4-(didodecylamino)benzaldehyde
N,N-dihexyl-4-iodoaniline
N,N-dihexyl-4-[(trimethylsilyl)ethynyl]aniline
N,N-didodecyl aniline (in reference acs.org)
N,N-didodecyl aniline (in reference researchgate.net)
N,N-diisopropylethylamine (DIPEA)
N,N-dialkylaniline N-oxides
N-methylindolines
Tetrahydroquinoline scaffolds
Salicylaldehyde
Ethylenediamine
Salen ligand
N-heterocyclic carbenes (NHCs)
Phosphine ligands
Future Research Directions and Emerging Paradigms for N,n Didodecylaniline
Exploration of Novel Synthetic Routes and Sustainable Methodologies
The synthesis of tertiary amines, including N,N-dialkylanilines, is a cornerstone of organic chemistry. chemrxiv.orgresearchgate.net However, future research will pivot towards greener, more efficient, and atom-economical methods, moving away from classical approaches that often involve harsh conditions and stoichiometric waste. researchgate.netrsc.org
Key areas of exploration include:
Catalytic C-H Functionalization: Direct functionalization of C-H bonds is a transformative strategy in modern synthesis. nih.gov For N,N-didodecylaniline, this could mean developing palladium-catalyzed para-selective C-H olefination to introduce new functionalities onto the aniline (B41778) ring, creating valuable building blocks for pharmaceuticals or functional materials. uva.nl This approach avoids the need for pre-functionalized starting materials, thus shortening synthetic sequences. uva.nl
Hydrogen Auto-Transfer/Borrowing Hydrogen Catalysis: This elegant and sustainable methodology uses widely available alcohols as alkylating agents, with water as the only byproduct. rsc.org The application of ruthenium or iridium-based catalysts could enable the synthesis of this compound from aniline and dodecanol, representing a prime example of green chemistry. organic-chemistry.org
Reductive Amination from Renewable Resources: Future syntheses will likely leverage bio-renewable feedstocks. rsc.org For instance, lignin, a major source of bio-renewable aromatics, can be processed to produce aromatic aldehydes. researchgate.netrsc.org The subsequent reductive amination of these aldehydes with didodecylamine, potentially using novel heterogeneous catalysts like zirconium or cobalt-based systems, presents a sustainable pathway to this compound analogues. researchgate.net
Flow Chemistry and Process Intensification: Continuous flow reactors offer superior control over reaction parameters, enhanced safety, and easier scalability compared to batch processes. Developing a flow-based synthesis for this compound could lead to higher yields, purity, and a reduced environmental footprint.
Table 1: Emerging Synthetic Methodologies for N,N-Dialkylanilines
| Methodology | Key Advantages | Potential Catalyst Systems | Relevant Findings |
|---|---|---|---|
| C-H Olefination | High atom economy, avoids pre-functionalization | Palladium/S,O-ligand | Enables direct, para-selective functionalization of aniline derivatives. uva.nl |
| 'Borrowing Hydrogen' Catalysis | Sustainable, uses alcohols, water as byproduct | Ruthenium, Iridium complexes | An atom-economic and waste-free alternative for N-alkylation of amines. rsc.org |
| Reductive Amination | Versatile, can use bio-based aldehydes | Brønsted acids, ZrO(OH)₂, Co@CN | Efficient for producing tertiary amines from carbonyl compounds. chemrxiv.orgresearchgate.net |
| Direct Amination | Deconstructive coupling of anilines and alkylamines | Hypervalent iodine mediators | Offers a modular platform for constructing complex amines by cleaving the C(aryl)-NH₂ bond. acs.org |
Development of Next-Generation Functional Materials
The unique amphiphilic nature of this compound, with its hydrophobic dodecyl chains and functional aniline head, makes it an attractive candidate for a variety of advanced materials. While it is already noted for its potential in materials science, future research will focus on engineering its properties for specific, high-value applications. sigmaaldrich.combldpharm.com
Smart Coatings and Sensors: The aniline moiety is redox-active and can be incorporated into polymers. rsc.org Future work could involve copolymerizing this compound or its derivatives to create polymers for organic field-effect transistors (OFETs) that act as chemical sensors. rsc.org The long alkyl chains can enhance solubility and processability, while the aniline group can be engineered to selectively detect volatile organic compounds (VOCs). rsc.org
Advanced Polymer Additives: Aniline derivatives are used as additives in the rubber industry. sci-hub.seresearchgate.net Research could explore this compound as a high-performance antioxidant or stabilizer for various polymers, where the long alkyl chains improve miscibility and reduce leaching from the polymer matrix.
Gene and Drug Delivery Systems: Cationic micelles are a customizable platform for mRNA delivery. nih.gov While this compound is not cationic, it can be a key precursor. Future synthetic modifications, such as quaternization of the nitrogen atom, could transform it into a cationic amphiphile. A library of such compounds could be screened to optimize structures for creating polymer micelles that bind and deliver genetic material with high efficiency. nih.govacs.org
Organic Electronics and Non-Linear Optics: Aniline derivatives are known to possess interesting electronic and optical properties. sci-hub.se Investigations into the non-linear optical (NLO) properties of this compound could reveal its potential for use in optical devices. Computational studies could guide the synthesis of derivatives with enhanced NLO response. sci-hub.seresearchgate.net
Table 2: Potential Applications of this compound in Functional Materials
| Application Area | Function of this compound | Key Research Focus |
|---|---|---|
| Chemical Sensors | Active layer in OFETs | Tuning aniline functionality for selective VOC detection. rsc.org |
| Polymer Additives | Antioxidant, Stabilizer, Chain Extender | Improving polymer longevity and performance through enhanced miscibility. sci-hub.segoogle.com |
| Biomaterials | Precursor for cationic amphiphiles | Designing derivatives for self-assembly into micelles for mRNA or drug delivery. nih.govacs.org |
| Organic Electronics | Non-Linear Optical (NLO) Material | Synthesizing and characterizing derivatives for applications in optical technologies. sci-hub.seresearchgate.net |
Advanced Characterization Techniques and Multimodal Analysis
A deep understanding of this compound's structure-property relationships requires a combination of advanced analytical techniques. While standard methods like NMR, IR, and mass spectrometry are foundational, future research will employ more sophisticated and multimodal approaches to probe its behavior from the molecular to the macroscopic level. researchgate.netresearchgate.net
In-Situ Spectroscopy: To understand the mechanism of action of this compound in applications like polymer stabilization or catalysis, in-situ spectroscopic techniques (e.g., Raman, FT-IR) will be crucial. These methods allow for the observation of chemical changes as they happen under real operating conditions.
Advanced Morphological Analysis: When incorporated into polymer blends or self-assembled structures, the morphology is critical. Techniques like Scanning Electron Microscopy (SEM) will continue to be used to visualize surface structures. rsc.org Furthermore, Atomic Force Microscopy (AFM) can provide nanoscale information on phase separation and surface topography, which is vital for applications in thin films and coatings.
Solid-State NMR (ssNMR): For analyzing this compound within a solid matrix, such as a polymer or a metal-organic framework, ssNMR can provide invaluable information about its conformation, mobility, and interactions with the host material.
Computational Modeling: Density Functional Theory (DFT) and other computational methods will be used synergistically with experimental data. researchgate.netresearchgate.net These calculations can predict optimized geometries, vibrational frequencies, and NMR chemical shifts, aiding in the interpretation of experimental spectra. researchgate.net They can also be used to screen potential derivatives for desired electronic properties before undertaking laborious synthesis. researchgate.net
Integration of Artificial Intelligence and Machine Learning in Research
Artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical research, from synthesis planning to materials discovery. nih.govresearchgate.net For this compound, these computational tools offer a paradigm shift, enabling researchers to navigate vast chemical spaces and accelerate development cycles.
Retrosynthesis and Reaction Optimization: AI platforms can propose novel and efficient synthetic routes to this compound and its derivatives. nih.govnih.gov By training on vast reaction databases, ML models can predict reaction outcomes, suggest optimal conditions (catalyst, solvent, temperature), and even identify sustainable pathways that a human chemist might overlook. nih.govresearchgate.net
Accelerated Materials Discovery: The discovery of new functional materials is often a slow, experimental process. northwestern.edu ML models can be trained on datasets linking chemical structures of aniline derivatives to their material properties (e.g., semiconductivity, antioxidant capacity, mRNA binding efficiency). nih.govacs.org Such models could then predict the properties of virtual this compound derivatives, allowing scientists to synthesize only the most promising candidates. This data-driven approach has already proven successful in identifying new nanomaterials and polymers for gene therapy. nih.govnorthwestern.edu
Structure-Property Relationship Mapping: Machine learning algorithms, such as those based on SHapley Additive exPlanations (SHAP), can analyze experimental data to decipher complex relationships between the molecular features of a compound and its performance. nih.govacs.org Applying this to a library of this compound analogues could reveal which structural modifications (e.g., substitutions on the phenyl ring) are most critical for enhancing a desired function, providing clear guidance for future molecular design. acs.org
The integration of these future research directions promises a new chapter for this compound, transforming it from a simple chemical entity into a versatile building block for the next generation of sustainable technologies and advanced materials.
Q & A
Q. What methods are recommended for characterizing the purity and structure of N,N-didodecylaniline in synthetic chemistry research?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural confirmation. For this compound, ¹H NMR (400 MHz, CDCl₃) and ¹³C NMR (101 MHz, CDCl₃) are standard techniques. Key peaks in the ¹H NMR spectrum correspond to aromatic protons (δ ~6.5–7.5 ppm) and aliphatic chains (δ ~0.5–1.5 ppm for methyl/methylene groups). The ¹³C NMR spectrum resolves quaternary carbons (e.g., aromatic carbons at δ ~120–150 ppm) and alkyl chain carbons (δ ~10–35 ppm). Complementary techniques include High-Resolution Mass Spectrometry (HRMS) for molecular weight validation and HPLC for purity assessment .
Q. How does the hydrophobic nature of this compound influence its application in membrane-based studies?
- Methodological Answer : The compound’s dual dodecyl chains confer strong hydrophobicity, enabling stable insertion into lipid bilayers. In membrane anchoring studies, it serves as a lipid tail in constructs like DNA-lipid-P, where enzymatic cleavage (e.g., by alkaline phosphatase, ALP) modulates hydrophobicity. Pre- and post-enzymatic treatment can be compared using fluorescence assays or surface plasmon resonance (SPR) to quantify membrane binding efficiency. For example, ALP dephosphorylation converts DNA-lipid-P to a more hydrophobic derivative, enhancing membrane retention .
Advanced Research Questions
Q. How can researchers design experiments to investigate the enzymatic cleavage of phosphate groups from this compound-containing constructs?
- Methodological Answer : Experimental Design :
Construct Synthesis : Prepare a DNA-lipid-P conjugate with this compound as the lipid anchor and phosphate groups as ALP substrates.
Enzymatic Treatment : Incubate the construct with ALP under physiological conditions (e.g., 37°C, pH 7.4).
Q. Hydrophobicity Analysis :
- Fluorescence Quenching : Use a polarity-sensitive fluorophore (e.g., Nile Red) to track hydrophobicity changes.
- Chromatography : Monitor retention time shifts via Reverse-Phase HPLC.
Validation : Confirm phosphate removal via MALDI-TOF MS or ³¹P NMR.
Key Controls : Include ALP inhibitors (e.g., levamisole) and ALP-negative cell lines to validate specificity .
Q. What experimental strategies can address discrepancies in reported membrane insertion efficiencies of this compound derivatives under varying enzymatic conditions?
- Methodological Answer : Factors to Investigate :
- ALP Concentration Gradient : Titrate ALP levels (0–100 U/mL) to establish a dose-response relationship.
- Membrane Composition : Use synthetic liposomes with defined lipid ratios (e.g., DOPC:DOPS:Cholesterol) to isolate lipid-tail interactions.
- Environmental Variables : Test pH (5.0–9.0), temperature (4–37°C), and ionic strength (e.g., 0–150 mM NaCl).
Analytical Workflow : - Quantitative Imaging : Confocal microscopy with FRET pairs to visualize real-time membrane integration.
- Data Normalization : Express insertion efficiency relative to a non-cleavable control (e.g., DNA-lipid without phosphate).
Statistical Analysis : Use ANOVA with post-hoc tests to identify significant variables .
Q. How can researchers optimize the synthesis of this compound for reproducibility in multi-step organic reactions?
- Methodological Answer : Synthetic Protocol :
- Step 1 : Alkylation of aniline with dodecyl bromide using a phase-transfer catalyst (e.g., tetrabutylammonium bromide) in a biphasic system (water/toluene).
- Step 2 : Purify via column chromatography (silica gel, hexane:ethyl acetate gradient) to isolate the dialkylated product.
Critical Parameters : - Reaction Monitoring : TLC (Rf ~0.5 in hexane:EtOAc 9:1) to track progress.
- Yield Optimization : Vary stoichiometry (2.2–3.0 eq dodecyl bromide) and reaction time (12–48 hrs).
Quality Control : Validate batch consistency using melting point analysis (literature mp: ~45–50°C) and GC-MS for residual solvent detection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
